N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]ethanamine
Overview
Description
N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]ethanamine is a chemical compound with the molecular formula C6H11N3O. It is a heterocyclic compound containing an oxadiazole ring, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]ethanamine typically involves the reaction of 3-methyl-1,2,4-oxadiazole with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]ethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-[(3-Ethyl-1,2,4-oxadiazol-5-YL)methyl]ethanamine: Similar structure with an ethyl group instead of a methyl group.
N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine: Contains a methyl group on the nitrogen atom.
N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine: Similar structure with a different position of the methyl group.
Uniqueness
N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]ethanamine is unique due to its specific structure, which imparts distinct chemical and biological properties.
Biological Activity
N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]ethanamine is a compound of significant interest in medicinal chemistry due to its unique oxadiazole structure, which has been associated with various biological activities. This article details the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
- IUPAC Name : this compound
- CAS Number : 1082766-34-4
- Molecular Formula : C6H10N4O
- Molecular Weight : 141.17 g/mol
The oxadiazole ring present in the compound contributes to its reactivity and biological interactions. The structure allows for potential interactions with various biological targets, such as enzymes and receptors.
This compound exhibits biological activity through several mechanisms:
- Enzyme Interaction : The compound has been shown to bind to enzymes such as cytochrome P450, influencing metabolic pathways and potentially leading to the formation of reactive intermediates that can interact with cellular components.
- Cell Signaling Modulation : It modulates key signaling pathways, notably the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating gene expression and cellular metabolism.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential as an antitumor agent .
Biological Activities
The biological activities associated with this compound include:
- Anticancer Properties : Research shows that oxadiazole derivatives can inhibit the growth of cancer cells. For instance, compounds related to this structure have demonstrated activity against human colon adenocarcinoma and other cancer types .
Cell Line | IC50 (µM) |
---|---|
HT29 (Colon) | 92.4 |
A431 (Skin) | 23.30 |
LXFA 629 (Lung) | >1000 |
These values indicate varying degrees of potency against different cancer types, highlighting the compound's potential in targeted cancer therapies.
- Antimicrobial Activity : The oxadiazole derivatives have also been explored for their antimicrobial properties. They exhibit efficacy against both Gram-positive and Gram-negative bacteria, making them candidates for further development in treating infections .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
- Antitumor Activity Study : A study evaluated a series of oxadiazole derivatives for their anticancer activity using MTT assays across multiple cancer cell lines. The findings indicated that modifications to the oxadiazole ring significantly affected cytotoxicity levels .
- Mechanistic Insights : Another research paper focused on the interaction of oxadiazole compounds with cellular pathways and their effects on apoptosis in cancer cells. It was found that certain substitutions on the oxadiazole ring enhanced apoptotic signaling pathways .
- Comparative Analysis : A comparative study highlighted the differences in biological activity between this compound and similar compounds such as 2-Chloro-N-(3-methyl-1,2,4-oxadiazol-5-YL)acetamide. The study emphasized how structural variations influence biological efficacy and selectivity.
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-3-7-4-6-8-5(2)9-10-6/h7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REYGCAPKUGCICS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC(=NO1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652003 | |
Record name | N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082766-34-4 | |
Record name | N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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